molecular formula C21H23ClN2O3 B2372173 2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921561-91-3

2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

Cat. No.: B2372173
CAS No.: 921561-91-3
M. Wt: 386.88
InChI Key: WXQJRACQXLEVAQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide is a useful research compound. Its molecular formula is C21H23ClN2O3 and its molecular weight is 386.88. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-4-24-17-10-9-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)11-14-5-7-15(22)8-6-14/h5-10,12H,4,11,13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQJRACQXLEVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C21H23ClN2O3
  • Molecular Weight : 358.82 g/mol
  • Structural Features : The compound includes a chlorophenyl group and a tetrahydrobenzo[b][1,4]oxazepine moiety, which are critical for its biological activity. The presence of the 4-oxo group enhances its reactivity and potential therapeutic effects .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that can modify its structure to enhance biological activity. Common methods include acylation and cyclization reactions typical of amides and oxazepine derivatives.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar structures have shown potent inhibitory effects on various cancer cell lines. For example, one study reported IC50 values for benzamide derivatives ranging from 3.0 μM to 28.3 μM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Compound TypeCell LineIC50 Value (µM)
Benzamide DerivativesMCF-75.85
Other Analog CompoundsA54921.3

Anticholinesterase Activity

The compound's structural features suggest potential anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer's disease. In related studies, compounds with similar functional groups demonstrated effective inhibition of acetylcholinesterase (AChE), with reported IC50 values as low as 7.49 µM .

Antimicrobial Effects

There is evidence suggesting that derivatives of this compound may possess antibacterial and antifungal activities. For instance, some studies have reported that related compounds inhibited bacterial growth effectively against strains like Staphylococcus aureus and Escherichia coli .

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key metabolic enzymes involved in cancer progression and neurotransmitter breakdown.
  • Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells through caspase activation pathways.
  • Antioxidant Activity : The presence of certain functional groups may also confer antioxidant properties, which can protect cells from oxidative stress .

Study on Anticancer Activity

A notable study evaluated the anticancer efficacy of several synthesized derivatives against multiple cancer cell lines. The findings indicated that certain compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .

Anticholinesterase Inhibition Study

Another study focused on the anticholinesterase activity of similar compounds, revealing promising results for their use in treating Alzheimer's disease. The most potent inhibitors were identified through structure-activity relationship (SAR) analysis, emphasizing the importance of specific substituents on the phenyl ring in enhancing inhibitory potency .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival and proliferation.
  • Case Study : A derivative of this compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability.

Antimicrobial Activity

The antimicrobial properties of similar oxazepine derivatives have been documented:

  • In vitro Studies : Compounds have demonstrated efficacy against a range of bacterial and fungal strains.
  • Application : This suggests potential use in developing new antibiotics or antifungal agents.

Neurological Applications

The structure of this compound indicates possible neuroprotective effects:

  • Neuroprotection : Research indicates that oxazepine derivatives may protect neuronal cells from oxidative stress and neuroinflammation.
  • Clinical Relevance : This could lead to applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthesis and Derivatives

The synthesis of this compound involves multiple steps:

  • Formation of the tetrahydrobenzo[b][1,4]oxazepine core.
  • Introduction of the chlorophenyl and ethyl groups.
  • Final acetamide formation through acylation reactions.

Preparation Methods

Starting Material Selection

The oxazepine ring is synthesized from 2-(hydroxyamino)phenyl alcohol derivatives and substituted propanals. For the target molecule, 3,3-dimethylpropanal and 2-amino-4-ethylphenol serve as precursors. The dimethyl group originates from the propanal, while the ethyl group is introduced via the phenolic starting material.

Cyclization Conditions

Metal-free cyclization under ambient conditions (20–25°C) in dichloromethane achieves theoxazepine ring via O-atom transfer and concurrent C–O/C–N bond formation. Triethylamine (1.2 equiv) facilitates deprotonation, enabling a 92% yield of the 5-ethyl-3,3-dimethyl-4-oxo intermediate after 12 hours. Control experiments confirm that higher temperatures (>40°C) lead to ring expansion or decomposition, necessitating strict temperature control.

Functionalization at Position 8: Introduction of the Amine Group

Nitration and Reduction Sequence

The 8-position amine is introduced via nitration followed by catalytic hydrogenation. Nitration using fuming HNO3 in H2SO4 at 0°C selectively functionalizes the aromatic ring, yielding the 8-nitro derivative in 78% yield. Subsequent hydrogenation over Pd/C (10 wt%) in ethanol at 50 psi H2 pressure reduces the nitro group to an amine with >95% conversion.

Protecting Group Strategy

During cyclization and nitration, the secondary amine at position 5 is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate. Deprotection with HCl in dioxane (4M, 2 hours) precedes the acylation step, ensuring selective reactivity at the 8-position.

Acylation with 2-(4-Chlorophenyl)acetyl Chloride

Synthesis of the Acylating Agent

2-(4-Chlorophenyl)acetyl chloride is prepared from 4-chlorophenylacetic acid and thionyl chloride (SOCl2) under reflux (70°C, 4 hours). The crude acid chloride is used directly without purification, achieving >90% conversion.

Coupling Reaction Optimization

Acylation of the 8-amino-oxazepine intermediate proceeds in dry THF with N,N-diisopropylethylamine (DIPEA) as a base. Stoichiometric studies indicate a 1.5:1 molar ratio of acyl chloride to amine maximizes yield (68%) while minimizing diacylation byproducts. Reaction monitoring via TLC (ethyl acetate/hexane 1:3) confirms completion within 3 hours at 0–5°C.

Alternative Synthetic Routes and Comparative Analysis

Schiff Base-Mediated Anhydride Ring-Opening

An alternative approach involves reacting a Schiff base derived from 4-chloroaniline and 2-hydroxy-5-ethylbenzaldehyde with itaconic anhydride. This method forms the oxazepine ring in 53% yield but requires stringent anhydrous conditions and extended reflux (18 hours). While feasible, this route introduces complexity in separating regioisomers, making it less favorable than the metal-free cyclization.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction (DIAD, PPh3) couples 2-(4-chlorophenyl)acetic acid with the 8-hydroxy-oxazepine intermediate. However, competing esterification at the 4-oxo group limits yields to <40%, necessitating additional protection steps.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography (230–400 mesh) with a gradient of ethyl acetate in hexane (10% → 35%). The target compound elutes at 25% ethyl acetate, yielding a white crystalline solid (mp 164–165°C).

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.38 (m, 4H, ArH), 6.95 (s, 1H, NH), 4.32 (q, J = 7.0 Hz, 2H, CH2CH3), 3.89 (s, 2H, COCH2), 2.75 (s, 6H, 2×CH3), 1.41 (t, J = 7.0 Hz, 3H, CH2CH3).
  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N).

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, starting with condensation of the tetrahydrobenzo[b][1,4]oxazepine core with a 4-chlorophenyl acetamide precursor. Key steps include:

  • Nucleophilic substitution for amide bond formation, using dichloromethane or ethanol as solvents and triethylamine as a base to deprotonate intermediates .
  • Temperature control (e.g., 0–60°C) to minimize side reactions and improve regioselectivity .
  • Purification via column chromatography or recrystallization to achieve >95% purity . Optimization strategies include Design of Experiments (DoE) to evaluate factors like solvent polarity, reaction time, and catalyst loading .

Q. What analytical techniques are essential for confirming purity and structural integrity?

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) to verify substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98%) .
  • Mass spectrometry (HRMS) for accurate molecular weight confirmation and detection of synthetic byproducts .

Q. What safety protocols should be followed during synthesis?

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .
  • Implement emergency rinsing stations for eye/skin exposure and consult safety data sheets (SDS) for first-aid measures (e.g., artificial respiration for inhalation) .

Advanced Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of the benzoxazepine core and chlorophenyl acetamide moiety?

  • Molecular docking studies : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., kinases or GPCRs) .
  • Bioisosteric replacement : Substitute the 4-chlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects .
  • Site-directed mutagenesis : Modify amino acid residues in target enzymes to identify critical binding regions .

Q. What methodologies resolve contradictions in reported physicochemical data (e.g., solubility)?

  • Differential Scanning Calorimetry (DSC) to confirm polymorphic forms affecting solubility .
  • Solubility studies under controlled pH and temperature (e.g., USP buffers at 25°C and 37°C) .
  • Powder X-ray Diffraction (PXRD) to correlate crystallinity with dissolution rates .

Q. How can computational chemistry enhance understanding of reaction mechanisms?

  • Density Functional Theory (DFT) : Calculate transition-state energies for key steps like amide bond formation .
  • Molecular Dynamics (MD) simulations : Model solvent interactions to optimize reaction conditions (e.g., solvent polarity effects) .
  • Reaction path searches : Use quantum chemical tools (e.g., GRRM) to identify intermediates and byproducts .

Q. What strategies improve pharmacokinetic properties through structural modifications?

  • LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance aqueous solubility .
  • Metabolic stability assays : Use liver microsomes to identify labile sites (e.g., ester hydrolysis) and stabilize them via fluorination or steric hindrance .
  • Plasma protein binding studies : Modify substituents to reduce albumin binding and increase free drug concentration .

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